2-Hydroxyestradiol

概要

説明

準備方法

合成経路と反応条件

2-ヒドロキシ-17β-エストラジオールの合成は、通常、17β-エストラジオールのヒドロキシル化を伴います。これは、制御された条件下でヒドロキシル化剤を使用するなど、さまざまな化学反応によって達成できます。 温度、溶媒、触媒などの特定の反応条件は、目的の収率と製品の純度によって異なる場合があります .

工業生産方法

2-ヒドロキシ-17β-エストラジオールの工業生産には、高い収率と費用対効果を確保するために最適化された反応条件を使用した大規模な化学合成が含まれる場合があります。 このプロセスには、最終製品を純粋な形で得るための精製や結晶化などのステップが含まれる場合があります .

化学反応の分析

反応の種類

2-ヒドロキシ-17β-エストラジオールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな酸化生成物を生成します。

還元: 還元反応は、この化合物を元の化合物である17β-エストラジオールに戻すことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元は17β-エストラジオールを再生することができます。 置換反応は、異なる官能基を持つさまざまな誘導体を生成することができます .

4. 科学研究への応用

2-ヒドロキシ-17β-エストラジオールは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Ophthalmological Applications

Treatment of Dry Eye Disease

Recent studies have highlighted the potential of 2-OHE2 in treating dry eye disease (DED). Research indicates that 2-OHE2 acts as an effective antioxidant and anti-inflammatory agent, which can mitigate corneal damage associated with DED. In an experimental study using dry eye model rats, 2-OHE2 demonstrated significant radical scavenging activity and inhibited prostaglandin endoperoxide synthase (PGS) activity, crucial for reducing inflammation in ocular tissues .

Key Findings:

- Radical Scavenging Activity: 2-OHE2 effectively reduced oxidative stress in corneal epithelial cells.

- Cell Viability: Concentrations below 10 μM maintained high cellular viability while suppressing PGS activity.

Oncological Implications

Role in Breast Cancer Risk

The relationship between 2-OHE2 levels and breast cancer risk has been extensively studied. Some evidence suggests that higher levels of 2-hydroxyestrone and 2-OHE2 may correlate with a lower risk of breast cancer due to their antiestrogenic properties. A nested case-control study indicated no significant differences in estrogen metabolite concentrations between breast cancer cases and controls; however, the protective role of catechol estrogens like 2-OHE2 remains a subject of ongoing research .

Genotoxicity Studies

Conversely, other studies have shown that 2-OHE2 can induce oxidative DNA damage and apoptosis in mammary epithelial cells. This genotoxic effect is mediated through reactive oxygen species (ROS) generated during its metabolism, raising concerns about its role in estrogen-induced carcinogenesis .

Key Findings:

- Protective Effects: Potential anti-carcinogenic properties through modulation of estrogen metabolism.

- Genotoxic Effects: Induction of oxidative DNA damage under certain conditions.

Endocrinological Applications

Modulation of Hormonal Activity

Research has indicated that 2-OHE2 may exert antiestrogenic effects by competing with estradiol for binding to estrogen receptors. This property suggests potential applications in managing conditions related to estrogen dominance, such as endometrial hyperplasia and certain types of breast cancer .

Case Studies:

- A study demonstrated that the balance between estradiol and 2-OHE2 could influence the development of endometrial hyperplasia in animal models, indicating a protective role for 2-OHE2 against estrogen-related pathologies .

Summary Table of Applications

作用機序

2-ヒドロキシ-17β-エストラジオールの作用機序は、エストロゲン受容体やその他の分子標的との相互作用を伴います。 これは、ミトゲン活性化タンパク質キナーゼ(MAPK)カスケードやサイクリックAMP応答性エレメント結合タンパク質シグナル伝達経路など、さまざまなシグナル伝達経路を調節できます . これらの相互作用は、遺伝子発現と細胞機能の変化につながり、生物学的効果に寄与します .

6. 類似の化合物との比較

類似の化合物

2-ヒドロキシ-17β-エストラジオールに似た化合物には、以下が含まれます。

17β-エストラジオール: 同様のエストロゲン活性を持つ親化合物.

エストロン: 異なる代謝的および生物学的特性を持つ別のエストロゲン化合物.

エストリオール: 異なる生理学的役割を持つエストラジオールの位置異性体.

独自性

2-ヒドロキシ-17β-エストラジオールは、2位にヒドロキシ基が追加されているため、親化合物やその他の類似のエストロゲンとは異なる化学的および生物学的特性を有しています . この構造の違いにより、独特の化学反応に参加し、特定の分子標的に相互作用することができ、さまざまな研究および産業用途に役立ちます .

類似化合物との比較

Similar Compounds

Similar compounds to 2-hydroxy-17beta-estradiol include:

17beta-estradiol: The parent compound with similar estrogenic activity.

Estrone: Another estrogenic compound with different metabolic and biological properties.

Estriol: A positional isomer of estradiol with distinct physiological roles.

Uniqueness

2-hydroxy-17beta-estradiol is unique due to its additional hydroxy group at position 2, which imparts different chemical and biological properties compared to its parent compound and other similar estrogens . This structural difference allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various research and industrial applications .

生物活性

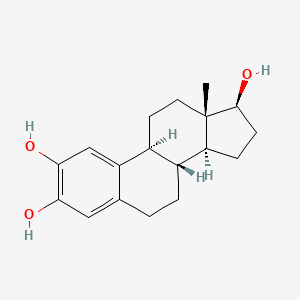

2-Hydroxyestradiol (2-OHE2) is a significant metabolite of estradiol, produced through the hydroxylation of estradiol at the 2nd carbon of the A-ring. This compound exhibits a range of biological activities that influence various physiological processes, including its role in cancer risk, metabolic regulation, and estrogen receptor interactions.

This compound is formed primarily by the action of cytochrome P450 enzymes such as CYP1A1 and CYP3A4 in tissues including the liver, breast, and brain . Structurally, it retains a similar framework to estradiol but features an additional hydroxyl group, which alters its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H24O3 |

| Molecular Weight | 288.39 g/mol |

| Affinity for ERα | ~7% of estradiol |

| Affinity for ERβ | ~11% of estradiol |

Estrogenic Activity

Although 2-OHE2 has weak estrogenic activity compared to estradiol, it can act as a selective estrogen receptor modulator (SERM). It exhibits approximately 7% and 11% affinity for ERα and ERβ respectively, and can antagonize the effects of estradiol in certain contexts . This property is particularly relevant in breast cancer research, where it has been shown to exert both antiestrogenic and estrogenic effects depending on the cellular context .

Antioxidant Properties

Research indicates that 2-OHE2 may function as an antioxidant, potentially protecting against oxidative stress during pregnancy . This role is critical as oxidative stress is implicated in various pathologies, including cancer and cardiovascular diseases.

Impact on Cancer Risk

Studies have suggested that metabolites along the 2-hydroxylation pathway may be inversely related to breast cancer risk. Specifically, an elevated ratio of 2-hydroxylation metabolites to parent estrogens has been associated with reduced risk . For instance, a nested case-control study indicated that higher levels of 2-hydroxyestrone and related metabolites correlated with lower breast cancer risk among postmenopausal women .

Case Studies and Research Findings

- Breast Cancer Risk Assessment : A comprehensive study involving 179 cases and 336 controls found that higher levels of circulating 2-hydroxyestrone were associated with a reduced risk of endometrial cancer. The study highlighted the protective nature of the 2-hydroxylation pathway compared to the more harmful 16α-hydroxylation pathway .

- Metabolic Regulation : In skeletal muscle cells, 2-OHE2 has been shown to activate AMP-activated protein kinase (AMPK), suggesting a role in metabolic regulation . This activation occurs independently of estrogen receptors, indicating that 2-OHE2 may influence metabolic pathways through alternative mechanisms.

- Antiestrogenic Effects : In human breast cancer cell lines, 2-OHE2 demonstrated antiestrogenic properties by inhibiting cell proliferation induced by estradiol, highlighting its potential therapeutic implications in hormone-sensitive cancers .

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDHNKDVHLEQB-XSSYPUMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022372 | |

| Record name | 2-Hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-05-0 | |

| Record name | 2-Hydroxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyestradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyestradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU2L67YUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 191 °C | |

| Record name | 2-Hydroxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxyestradiol differ from 17β-estradiol in terms of its effects on cell growth?

A1: While both 17β-estradiol and this compound can influence cell growth, they often demonstrate opposing effects. 17β-estradiol, the primary female sex hormone, can stimulate the growth of certain cell types, including breast and uterine cells. In contrast, this compound frequently exhibits antimitogenic effects, inhibiting the growth of various cell types, such as vascular smooth muscle cells [, , , , , , ] and glomerular mesangial cells [, , , ]. This difference in activity highlights the distinct biological roles these closely related compounds play.

Q2: What role does methylation play in the biological activity of this compound?

A2: Methylation of this compound by the enzyme catechol-O-methyltransferase (COMT) converts it into 2-methoxyestradiol. This metabolic step is crucial because 2-methoxyestradiol exhibits more potent antimitogenic and antiangiogenic properties compared to its precursor, this compound [, , , , , , , , , ].

Q3: Can catecholamines influence the antimitogenic effects of this compound?

A3: Yes, catecholamines such as norepinephrine and epinephrine can significantly reduce the antimitogenic effects of this compound [, , , ]. This is because catecholamines compete with this compound for COMT, the enzyme responsible for its conversion to the more potent 2-methoxyestradiol. By inhibiting COMT activity, catecholamines effectively reduce the formation of 2-methoxyestradiol, thereby diminishing the overall antimitogenic effect [, , , ].

Q4: How does this compound affect nitric oxide synthesis in glomerular endothelial cells?

A4: Unlike 17β-estradiol, which induces nitric oxide synthesis, this compound does not directly affect nitric oxide production in glomerular endothelial cells []. This suggests that the mechanisms by which 17β-estradiol and this compound provide cardiovascular and renal protection may differ.

Q5: What is the role of the estrogen receptor in mediating the effects of this compound?

A5: Research indicates that this compound and its metabolite, 2-methoxyestradiol, can exert antimitogenic effects independent of the estrogen receptor [, , , , , ]. This contrasts with the actions of 17β-estradiol, which largely relies on estrogen receptor activation. This distinction highlights a unique aspect of this compound and its potential for therapeutic applications in estrogen receptor-negative conditions.

Q6: Does this compound influence endothelin-1 synthesis?

A6: Yes, this compound, similar to 17β-estradiol, can inhibit endothelin-1 synthesis. This inhibition occurs through an estrogen receptor-independent mechanism, potentially involving the suppression of mitogen-activated protein kinase (MAPK) activity []. This effect on endothelin-1 production may contribute to the cardiovascular protective benefits associated with this compound.

Q7: How does this compound impact the renin-angiotensin system?

A7: Studies in rats show that this compound can increase plasma renin concentration (PRC) and plasma renin activity (PRA), although it is less effective than 17β-estradiol in increasing plasma renin substrate (PRS) []. These findings suggest that this compound may influence the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Q8: What are the implications of the different metabolic pathways of 2-fluoroestradiol and 4-fluoroestradiol in hamster carcinogenesis?

A8: Studies using fluorinated estradiol analogs have provided insights into the relationship between estradiol metabolism and carcinogenesis. 2-Fluoroestradiol, which is readily converted to 2-fluoro-4-hydroxyestradiol and subsequently methylated, exhibits low carcinogenic potential in hamsters. In contrast, 4-fluoroestradiol, metabolized to 2- and 4-hydroxylated metabolites that are less efficiently methylated, demonstrates carcinogenic activity. These findings support the hypothesis that catechol metabolites of estrogens, particularly those that are less efficiently metabolized and cleared, may contribute to estrogen-induced carcinogenesis [].

Q9: What is the molecular formula and molecular weight of this compound?

A9: The molecular formula of this compound is C18H24O3, and its molecular weight is 288.38 g/mol.

Q10: How does the structure of this compound relate to its activity?

A10: The addition of the hydroxyl group at the 2-position of the estradiol molecule significantly alters its activity profile. This structural modification reduces its estrogenic potency while conferring antioxidant properties and the ability to inhibit cell growth through mechanisms distinct from those of 17β-estradiol [, , , ].

Q11: How does the stereochemistry at the 17-position impact the biological activity of this compound?

A11: The 17β isomer of this compound exhibits estrogenic activity, albeit weaker than 17β-estradiol. In contrast, the 17α isomer lacks estrogenic properties but can still inhibit the preovulatory luteinizing hormone (LH) surge []. This difference in activity highlights the importance of stereochemistry in determining the biological effects of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。